Chemical Profile & Synthetic Utility: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Chemical Profile & Synthetic Utility: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Executive Summary
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS: 1640995-60-3) is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a protected "linker" scaffold, offering two distinct orthogonal handles: a 2-chloropyridine moiety susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a Boc-protected primary amine that can be revealed for subsequent amide coupling or reductive amination.
This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD), specifically highlighting its utility in synthesizing kinase inhibitors and Factor Xa inhibitors.
Physicochemical Profile
The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and ADME prediction. Note the distinction between this molecule and its non-methylated analog (tert-butyl (6-chloropyridin-2-yl)carbamate), which has a significantly different reactivity profile.
| Property | Value | Notes |
| Molecular Weight | 242.70 g/mol | Formula: C₁₁H₁₅ClN₂O₂ |
| Monoisotopic Mass | 242.082 g/mol | Essential for HRMS identification |
| CAS Number | 1640995-60-3 | Primary identifier |
| Appearance | White to off-white solid | Low melting point (typically 45-55 °C) |
| LogP (Predicted) | 2.5 - 2.8 | Lipophilic, suitable for CNS-penetrant library design |
| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski's Rule of 5 |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
Synthetic Architecture & Logic
The synthesis of this scaffold relies on the chemoselective protection of the primary amine in the presence of the chloropyridine ring. The chlorine atom at the 6-position is electron-withdrawing, reducing the basicity of the pyridine nitrogen, which minimizes competitive N-acylation at the pyridine ring.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard preparation route starting from (6-chloropyridin-2-yl)methanamine .
Figure 1: Synthetic pathway for the selective Boc-protection of (6-chloropyridin-2-yl)methanamine.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
Rationale: Triethylamine (TEA) is used to scavenge any adventitious acid, although the reaction with di-tert-butyl dicarbonate (Boc₂O) is theoretically neutral. Dichloromethane (DCM) is the preferred solvent due to high solubility of both reactants and ease of workup.
Materials:
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(6-chloropyridin-2-yl)methanamine (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
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Preparation: Dissolve (6-chloropyridin-2-yl)methanamine (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.
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Base Addition: Add TEA (12 mmol) via syringe. Cool the solution to 0 °C using an ice bath.
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Protection: Dropwise add a solution of Boc₂O (11 mmol) in DCM (10 mL) over 15 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The amine starting material should disappear.
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Workup: Quench with water (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the white solid product.
Protocol B: Suzuki-Miyaura Coupling (Functionalization)
Rationale: 2-Chloropyridines are notoriously sluggish electrophiles in Suzuki couplings compared to bromides or iodides due to the strength of the C-Cl bond. Standard Pd(PPh₃)₄ often fails. We utilize XPhos , a bulky, electron-rich biaryl phosphine ligand, which facilitates the oxidative addition of the unreactive chloride.
Materials:
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tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1.0 eq)
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Aryl Boronic Acid (1.2 eq)[1]
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Pd(OAc)₂ (2 mol%)[1]
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XPhos (4 mol%)[1]
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K₃PO₄ (2.0 eq)[1]
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1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
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Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1,4-dioxane and stir for 5 minutes under Argon to form the active catalytic species.
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Assembly: Add the chloropyridine substrate, boronic acid, and K₃PO₄ to a reaction vessel.
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Solvent Addition: Add the catalyst solution and water (degassed).
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Reaction: Heat to 80-100 °C for 4–12 hours.
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Isolation: Cool, filter through Celite, dilute with EtOAc, wash with water/brine, and concentrate.
Strategic Applications & Reactivity Map
This molecule is highly valued because it allows Late-Stage Functionalization (LSF) . The Boc group is stable to the basic conditions of Suzuki/Buchwald couplings, allowing the pyridine ring to be modified before the amine is deprotected.
Divergent Synthesis Diagram (Graphviz)
Figure 2: Divergent reactivity profile illustrating orthogonal protection strategies.
Medicinal Chemistry Relevance
The (pyridin-2-yl)methylamine motif is a pharmacophore found in several bioactive compounds, including Factor Xa inhibitors (e.g., intermediates in the synthesis of Edoxaban analogs) and various kinase inhibitors. The ability to substitute the 6-position allows researchers to probe the "hinge region" in kinase active sites or adjust the lipophilicity profile of the drug candidate.
References
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PubChem. (2025).[2][3] tert-Butyl N-[(6-chloropyridin-2-yl)methyl]carbamate Compound Summary. National Library of Medicine. [Link]
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Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
